molecular formula C11H12N4O2 B2421915 2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid CAS No. 207343-51-9

2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Cat. No. B2421915
CAS RN: 207343-51-9
M. Wt: 232.243
InChI Key: OGVMBWPNCSBGMK-UHFFFAOYSA-N
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Description

“2-Phenylethyl acetate” is the acetate ester of 2-phenylethanol . It is a natural product found in Plumeria rubra, Streptomyces, and other organisms . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .


Molecular Structure Analysis

The molecular formula of “2-Phenylethyl acetate” is C10H12O2 . The molecular weight is 164.201 Da .


Chemical Reactions Analysis

There is a study on the production of 2-phenylethyl acetate via reactive distillation .


Physical And Chemical Properties Analysis

The density of “2-Phenylethyl acetate” is 1.088 g/cm^3 . The melting point is -31.1 °C and the boiling point is 232.6 °C .

Scientific Research Applications

Drug Design and Development

Given its diverse pharmacological properties, researchers have explored derivatives of this compound for drug design. Structural modifications could enhance specific activities or reduce potential side effects. It serves as a scaffold for developing novel pharmaceutical agents.

Mechanism of Action

While the specific mechanism of action for “2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid” is not available, acetic acid, which is a component of the compound, is known to have antimicrobial properties .

properties

IUPAC Name

2-[5-(2-phenylethyl)tetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(17)8-15-10(12-13-14-15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVMBWPNCSBGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

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